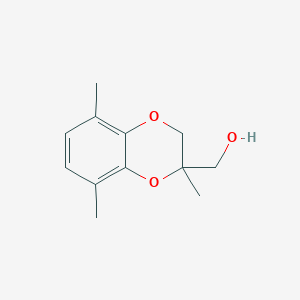

(2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol

Description

(2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol is a benzodioxin derivative characterized by a 2,3-dihydro-1,4-benzodioxin core substituted with methyl groups at positions 2, 5, and 8, along with a hydroxymethyl (-CH2OH) group at the 2-position. Benzodioxin derivatives are of interest due to their structural diversity and applications in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula |

C12H16O3 |

|---|---|

Molecular Weight |

208.25 g/mol |

IUPAC Name |

(3,5,8-trimethyl-2H-1,4-benzodioxin-3-yl)methanol |

InChI |

InChI=1S/C12H16O3/c1-8-4-5-9(2)11-10(8)14-7-12(3,6-13)15-11/h4-5,13H,6-7H2,1-3H3 |

InChI Key |

JWPHMFRHPVZKNK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)OC(CO2)(C)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol typically involves the following steps:

Formation of the Benzodioxane Ring: The initial step involves the formation of the 1,4-benzodioxane ring. This can be achieved through the reaction of catechol with ethylene glycol in the presence of an acid catalyst.

Methylation: The next step involves the introduction of methyl groups at the 2, 5, and 8 positions. This can be accomplished using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

Introduction of the Methanol Group: The final step involves the introduction of the methanol group at the 2-position. This can be achieved through the reaction of the intermediate compound with formaldehyde in the presence of a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles such as amines and thiols.

Major Products

Oxidation: The major products include the corresponding aldehyde or carboxylic acid.

Reduction: The major products include the corresponding alcohol or alkane.

Substitution: The major products depend on the nature of the substituent introduced.

Scientific Research Applications

(2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol has various scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: It may inhibit or activate specific enzymes involved in metabolic pathways.

Interaction with Receptors: It may bind to specific receptors on cell surfaces, modulating cellular responses.

Antioxidant Activity: It may scavenge free radicals, reducing oxidative stress and protecting cells from damage.

Comparison with Similar Compounds

(6-Nitro-2,3-dihydro-benzo[1,4]dioxin-2-yl)-methanol

This compound shares the 2,3-dihydro-1,4-benzodioxin core and hydroxymethyl group but differs in substituents: a nitro (-NO2) group at position 6 replaces the methyl groups. Key differences include:

- Molecular Formula: C9H9NO5 vs. C12H16O3 (estimated for the target compound).

- Molecular Weight : 211.17 g/mol vs. ~208.25 g/mol (estimated).

- Functional Groups : The nitro group introduces electron-withdrawing effects, likely reducing stability and increasing reactivity compared to the electron-donating methyl groups in the target compound. This may influence solubility and bioavailability .

6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine

This derivative features a benzodioxin ring fused to a pyridinamine system. Key distinctions:

- Molecular Complexity : Larger structure (C23H25N3O3, MW 391.46 g/mol) with additional aromatic and amine groups.

Pharmaceutical Derivatives

Doxazosin Mesylate

A clinically used antihypertensive drug containing a benzodioxin moiety as part of a larger pharmacophore. Comparisons include:

- Structure : Incorporates a quinazoline and piperazine group, enabling α1-adrenergic receptor antagonism.

- Molecular Weight : 547.58 g/mol (vs. ~208.25 g/mol for the target compound).

- Functionality: The target compound lacks the quinazoline and piperazine groups critical for doxazosin’s activity, highlighting how minor structural changes drastically alter pharmacological profiles .

Data Tables

Table 1: Structural and Physicochemical Comparison

Key Research Findings

- Pharmacological Relevance : While doxazosin mesylate demonstrates therapeutic utility, the target compound’s simpler structure may require functionalization (e.g., adding hydrogen-bond acceptors) to achieve comparable bioactivity .

- Synthetic Flexibility : Benzodioxin cores are amenable to regioselective modifications, as seen in the diversity of derivatives across the evidence .

Biological Activity

(2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol is a synthetic organic compound characterized by a benzodioxane structure with three methyl groups and a hydroxymethyl group. Its unique molecular configuration suggests potential biological activities, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, focusing on its antioxidant, antibacterial, and potential anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is CHO. The compound features a fused dioxin ring system which contributes to its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 208.26 g/mol |

| Structure | Benzodioxane derivative |

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. The compound's ability to scavenge free radicals is attributed to its hydroxymethyl group which can donate electrons and stabilize reactive species. In vitro assays have demonstrated that this compound can effectively reduce oxidative stress markers in various cell lines.

Antibacterial Activity

The antibacterial activity of this compound has been evaluated against several pathogenic bacteria. Studies show that it can inhibit the growth of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial effects, particularly against strains such as Staphylococcus aureus and Escherichia coli.

| Pathogen | MIC (mg/ml) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Bacillus subtilis | 0.75 |

Anticancer Potential

Emerging studies suggest that this compound may possess anticancer properties. Preliminary investigations indicate that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation. Further research is necessary to elucidate its specific molecular targets in cancer therapy.

The biological activity of this compound may involve several mechanisms:

- Enzyme Interaction : The compound may bind to specific enzymes involved in metabolic pathways, either inhibiting or activating their functions.

- Receptor Modulation : It could interact with cellular receptors to modulate signaling pathways that influence cell survival and proliferation.

- Oxidative Stress Reduction : By scavenging free radicals and enhancing the cellular antioxidant defense system, it protects cells from oxidative damage.

Case Studies

A recent study investigated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability with significant induction of apoptosis at higher concentrations. Flow cytometry analysis revealed increased levels of caspase activation in treated cells compared to controls.

Another study focused on its antibacterial properties where the compound was tested against multi-drug resistant strains. Results showed that it not only inhibited bacterial growth but also disrupted biofilm formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.